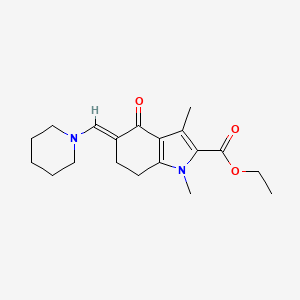

ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

The compound ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a tetrahydroindole derivative featuring a piperidinylmethylene substituent at the C-5 position and an ethyl ester group at C-2. Its structure combines a partially saturated indole core with a ketone at C-4 and a methylene-linked piperidine moiety. The presence of the piperidinylmethylene group may influence bioactivity, as similar scaffolds are known to interact with protein targets in pharmacological studies .

Properties

CAS No. |

84990-06-7 |

|---|---|

Molecular Formula |

C19H26N2O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

ethyl (5E)-1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylidene)-6,7-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C19H26N2O3/c1-4-24-19(23)17-13(2)16-15(20(17)3)9-8-14(18(16)22)12-21-10-6-5-7-11-21/h12H,4-11H2,1-3H3/b14-12+ |

InChI Key |

QJYFSIQHGXZCEL-WYMLVPIESA-N |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCCCC3)/C2=O)C |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCCCC3)C2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole-2-carboxylic Acid Derivatives

A key intermediate is the indole-2-carboxylic acid or its ester derivatives. According to a patented method, indole-2-carboxylic acid can be synthesized from nitrotoluene and diethyl oxalate under ferrous hydroxide catalysis, followed by reduction with hydrazine hydrate. This method offers mild conditions, inexpensive catalysts, and high yields, providing a practical route to the indole-2-carboxylate scaffold essential for further derivatization.

Palladium-Catalyzed Aerobic C–H Amination

Recent advances include palladium-catalyzed aerobic amination of aryl C–H bonds to form indole-2-carboxylate derivatives directly from 2-acetamido-3-aryl-acrylates. This method uses Pd(II) catalysts with oxygen as the terminal oxidant, allowing for mild, selective synthesis of indole-2-carboxylates with good to high yields. The process tolerates various functional groups and enables further functionalization such as Suzuki coupling, which could be adapted for complex indole derivatives like the target compound.

Methylation and Esterification Steps

- The 1,3-dimethyl substitution on the indole nitrogen atoms is generally introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The ethyl ester at the 2-carboxylate position is typically formed by esterification of the corresponding acid or by using diethyl oxalate in the initial synthesis steps.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- The use of ferrous hydroxide as a catalyst in the initial condensation step provides a cost-effective and environmentally benign approach with good yields and simple work-up.

- Palladium-catalyzed aerobic amination offers a modern alternative for constructing the indole core with functionalization at the 2-position, allowing for diverse substrate scope and functional group tolerance.

- The condensation step to introduce the piperidinylmethylene group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

- Methylation steps should be optimized to prevent quaternization or multiple methylations beyond the desired 1,3-dimethyl pattern.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 330.428 g/mol. Its structure features a tetrahydroindole core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as anticancer agents. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines by targeting metabolic pathways essential for cancer cell survival. For instance, compounds that activate AMP-activated protein kinase (AMPK) have shown promise in inhibiting cell growth in breast cancer models .

Neuropharmacological Effects

Compounds structurally related to ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may also possess neuroprotective properties. The piperidine moiety is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the modulation of neurotransmitter release and synaptic plasticity are ongoing .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class is another area of interest. Compounds that inhibit pro-inflammatory cytokines or modulate immune responses could provide new avenues for treating chronic inflammatory conditions. Research into the mechanisms by which these compounds exert their effects is crucial for understanding their therapeutic potential .

Case Study: Anticancer Activity

A study focusing on derivatives of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate demonstrated significant inhibition of cell proliferation in human breast cancer cells (MDA-MB-453). The lead compound exhibited a unique selectivity profile compared to traditional AMPK activators. This selectivity could lead to the development of targeted therapies with reduced side effects .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce markers of oxidative stress and improve neuronal survival rates .

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. This might include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s tetrahydroindole core and piperidine substituent align it with several analogs. Key comparisons include:

Table 1: Structural Comparison of Tetrahydroindole and Related Derivatives

Key Observations :

Bioactivity Correlations

While bioactivity data for the target compound is unavailable, demonstrates that structurally similar compounds cluster by mode of action. For example:

Physical and Spectral Data Gaps

Existing data for analogs (e.g., melting points, NMR/IR profiles in ) underscore the need for experimental characterization of the target compound. For instance:

- Melting Point : The imidazopyridine analog melts at 243–245°C , whereas tetrahydroindoles typically have lower melting points due to reduced planarity.

- Spectral Signatures : Piperidine C-H stretches (~2800–3000 cm⁻¹ in IR) and indole N-H signals (~10–12 ppm in ¹H NMR) are critical for structural validation.

Biological Activity

Ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 84990-06-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C19H26N2O3

- Molecular Weight : 330.4213 g/mol

- Key Functional Groups : Indole ring, piperidine moiety, and a carboxylate group.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to ethyl 1,3-dimethyl-4-oxo derivatives exhibit anticonvulsant properties. For instance, the anticonvulsant effectiveness was evaluated using a picrotoxin-induced convulsion model. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influences anticonvulsant activity. Compounds with methoxy or dimethyl substitutions on the phenyl ring showed enhanced efficacy in reducing seizure episodes .

Antitumor Activity

Ethyl 1,3-dimethyl-4-oxo derivatives have also been investigated for their anticancer potential. A study reported that various indole-linked thiazoles demonstrated promising anticancer activity against human cancer cell lines. The presence of electron-donating groups such as methyl at certain positions on the phenyl ring was crucial for enhancing cytotoxic effects. Notably, compounds with IC50 values lower than those of standard chemotherapeutics like doxorubicin were identified .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | < 1.98 |

| Compound B | U251 | < 10 |

| Ethyl derivative | Various | < 30 |

Anti-mycobacterial Activity

The compound's analogs have been tested for anti-mycobacterial activity against strains such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess significant activity against these pathogens, suggesting potential applications in treating mycobacterial infections .

The biological activities of ethyl 1,3-dimethyl-4-oxo compounds can be attributed to their ability to interact with various biological targets:

- GABA Receptors : Modulation of GABAergic transmission is a common mechanism in anticonvulsant drugs.

- Cell Cycle Inhibition : Indole derivatives often induce apoptosis in cancer cells by disrupting cell cycle progression.

- Enzyme Inhibition : Some derivatives have shown potential in inhibiting key enzymes involved in mycobacterial metabolism.

Study on Anticonvulsant Effectiveness

In a study published in MDPI, several indole-based compounds were synthesized and tested for their anticonvulsant properties. The results demonstrated that specific modifications to the indole structure significantly enhanced efficacy in seizure models .

Anticancer Research

A comprehensive study evaluated the anticancer properties of various indole-linked thiazoles against multiple cancer cell lines. Results indicated that certain structural features led to enhanced potency compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1,3-dimethyl-4-oxo-5-(piperidin-1-ylmethylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Core Synthesis : Use a multi-step approach involving Knoevenagel condensation to introduce the piperidin-1-ylmethylene group. For example, describes coupling piperidine derivatives with aldehyde intermediates under reflux conditions .

- Optimization : Adjust molar ratios (e.g., 1.1:1 aldehyde-to-core ratio) and catalysts (e.g., trifluoroacetic acid, as in ) to enhance reaction efficiency. Sodium acetate in acetic acid (reflux for 3–5 hours) is effective for indole-carboxylate formation, as shown in .

- Purification : Recrystallize from DMF/acetic acid mixtures to improve purity .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to verify substituents (e.g., ethyl ester, piperidine, and indole groups). IR spectroscopy can confirm carbonyl stretches (4-oxo group).

- Crystallography : X-ray diffraction (as in ) provides definitive structural confirmation for crystalline derivatives .

- Chromatography : HPLC with a C18 column and ammonium acetate buffer (pH 6.5, as in ) ensures purity assessment .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Methodology :

- Ventilation : Use fume hoods during reflux steps to avoid inhalation hazards (generalized from ) .

- PPE : Wear gloves and lab coats to prevent skin contact. If exposed, rinse immediately with water (as per ’s first-aid guidelines) .

- Waste Disposal : Neutralize acidic waste (e.g., acetic acid) before disposal, following institutional protocols.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the piperidin-1-ylmethylene group in modulating biological activity?

- Methodology :

- Comparative Synthesis : Prepare analogs without the piperidine moiety and compare bioactivity (e.g., enzyme inhibition assays).

- Kinetic Analysis : Use stopped-flow techniques to measure binding kinetics, referencing indole derivative studies in .

- Computational Modeling : Perform docking studies to map interactions between the piperidine group and target proteins (similar to DFT approaches in ) .

Q. What strategies can be employed to resolve contradictions in biological activity data across different experimental models for this compound?

- Methodology :

- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorometric) and cell-based (e.g., cytotoxicity) assays.

- Buffer Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5, as in ) to mimic physiological conditions .

- Meta-Analysis : Compare data with structurally related compounds (e.g., indole-carboxylates in ) to identify trends .

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound under varying environmental conditions?

- Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites (as demonstrated in ) .

- Solvent Simulations : Use molecular dynamics to model stability in polar solvents (e.g., acetic acid, as in ) .

- Degradation Pathways : Simulate hydrolysis of the ethyl ester group under acidic/basic conditions to guide storage protocols.

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

- Methodology :

- Batch Comparison : Re-run NMR under standardized conditions (e.g., solvent, temperature).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete ester hydrolysis, as in ) .

- Reference Standards : Cross-check with published spectra of analogous indole derivatives (e.g., ) .

Methodological Tables

| Analytical Techniques | Application | Reference |

|---|---|---|

| X-ray crystallography | Definitive structural confirmation | |

| HPLC (C18, pH 6.5 buffer) | Purity assessment (>95%) | |

| DFT calculations | Reactivity/stability prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.